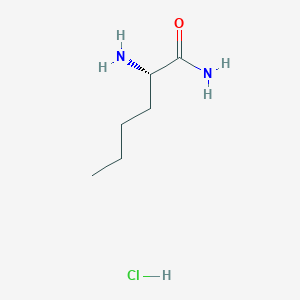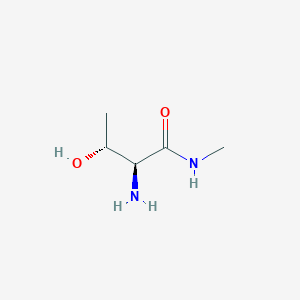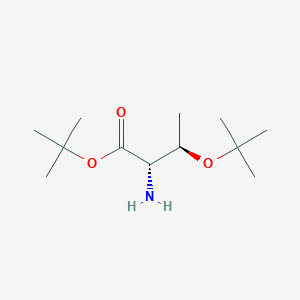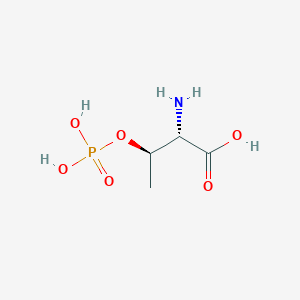
H-Nle-NH2.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Nle-NH2.HCl typically involves the reduction of nitro groups to amines. This can be achieved using methods such as the addition of easily oxidized metals like iron, tin, or zinc in the presence of acid (e.g., hydrochloric acid) . Another method involves hydrogenation over a palladium, platinum, or nickel catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk custom synthesis and process development to ensure high purity and yield . The compound is often synthesized in large quantities to meet the demands of research institutions and pharmaceutical companies .
Chemical Reactions Analysis
Types of Reactions
H-Nle-NH2.HCl undergoes various chemical reactions, including:
Nucleophilic Addition: This reaction involves the addition of nucleophiles to the carbonyl group of aldehydes and ketones, forming imines or enamines.
Reduction: The reduction of nitro groups to amines using metals and acids or hydrogenation catalysts.
Common Reagents and Conditions
Reagents: Iron, tin, zinc, palladium, platinum, nickel, hydrochloric acid.
Conditions: Acidic conditions for metal reduction, hydrogenation conditions for catalyst-based reduction.
Major Products
Scientific Research Applications
H-Nle-NH2.HCl is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of H-Nle-NH2.HCl involves nucleophilic addition reactions, where the compound reacts with aldehydes and ketones to form imines or enamines . The nitrogen of the primary amine replaces the carbonyl oxygen, forming a carbon-nitrogen double bond . This reaction is pH-dependent and involves the elimination of water .
Comparison with Similar Compounds
H-Nle-NH2.HCl can be compared with other similar compounds such as:
These compounds share similar chemical properties and reactivity but differ in their specific applications and synthesis methods. This compound is unique in its specific use in peptide synthesis and its role in forming imines and enamines .
Properties
IUPAC Name |
(2S)-2-aminohexanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-2-3-4-5(7)6(8)9;/h5H,2-4,7H2,1H3,(H2,8,9);1H/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTYYKPZSWYQDT-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594862 |
Source


|
| Record name | L-Norleucinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94787-97-0 |
Source


|
| Record name | L-Norleucinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














